![molecular formula C10H9F4NOS B2566165 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1203120-70-0](/img/structure/B2566165.png)

2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

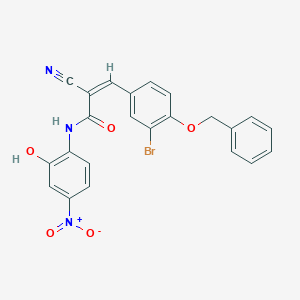

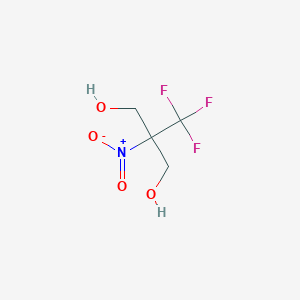

The compound “2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide” contains several functional groups. It has a fluorophenyl group, a sulfanyl group, a trifluoroethyl group, and an acetamide group. These groups could potentially give the compound various chemical and physical properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques like NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For this compound, potential reactions could involve the fluorophenyl group, the sulfanyl group, the trifluoroethyl group, or the acetamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. These properties can include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Environmental Degradation and Monitoring

Fluorinated compounds, such as 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide, have been widely used in industrial and commercial applications due to their unique chemical properties. These compounds are part of a larger group known as poly- and perfluoroalkyl substances (PFAS), which have been subjects of environmental studies due to their persistence and potential toxic effects. Studies focus on microbial degradation pathways, identifying degradation intermediates, and understanding the environmental fate of these compounds. For instance, Liu and Mejia Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, emphasizing the environmental fate and effects of these precursors (Liu & Mejia Avendaño, 2013).

Fluorinated Alternatives and Risk Assessment

With the increasing regulatory scrutiny on PFAS due to their environmental and health impacts, research has also focused on fluorinated alternatives. Wang et al. (2013) discuss the transition to safer fluorinated alternatives, underscoring the need for more information on these replacements to facilitate risk assessment and management (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Biodegradation and Environmental Impact

The biodegradation of fluorinated alkyl substances is a key area of research, with studies exploring the metabolic pathways and environmental impact of these compounds. Frömel and Knepper (2010) provide insights into the degradation of fluorine-containing surfactants and their metabolites, highlighting the environmental persistence and potential for bioaccumulation of certain fluorinated compounds (Frömel & Knepper, 2010).

Chemical Synthesis and Industrial Applications

Fluoroalkylation reactions in aqueous media represent an important field of study for the synthesis of fluorinated compounds, including 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide. Song et al. (2018) review the progress of aqueous fluoroalkylation, demonstrating the environmental benefits and efficiency of incorporating fluorinated groups into target molecules (Song, Han, Zhao, & Zhang, 2018).

Toxicology and Environmental Safety

Understanding the toxicological profiles of fluorinated compounds is crucial for assessing their safety and environmental impact. Houde et al. (2006) discuss the biological monitoring of polyfluoroalkyl substances, including their distribution in the environment and potential health risks, providing a foundation for the risk assessment of new fluorinated chemicals (Houde, Martin, Letcher, Solomon, & Muir, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NOS/c11-7-1-3-8(4-2-7)17-5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPMWRHCMJAVEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one](/img/structure/B2566084.png)

![N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2566091.png)

![2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566093.png)

![methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2566098.png)

![phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate](/img/structure/B2566099.png)

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)